2-(2-Naphthyl)ethanesulfonyl chloride
CAS No.: 104295-83-2
Cat. No.: VC0027303
Molecular Formula: C12H11ClO2S
Molecular Weight: 254.728
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104295-83-2 |
|---|---|
| Molecular Formula | C12H11ClO2S |
| Molecular Weight | 254.728 |
| IUPAC Name | 2-naphthalen-2-ylethanesulfonyl chloride |
| Standard InChI | InChI=1S/C12H11ClO2S/c13-16(14,15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 |
| Standard InChI Key | DRTHVCAGNJANHN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)CCS(=O)(=O)Cl |
Introduction
Chemical Properties and Structure
2-(2-Naphthyl)ethanesulfonyl chloride is characterized by its molecular formula C₁₂H₁₁ClO₂S and a molecular weight of 254.728 g/mol. The compound features a 2-naphthyl group connected to a sulfonyl chloride moiety through an ethane linkage. This structure confers both lipophilic properties from the naphthalene ring and reactive electrophilic properties from the sulfonyl chloride functional group.
The compound is identified by the CAS Registry Number 104295-83-2 . It is also known by several synonyms, including 2-naphthalen-2-ylethanesulfonyl chloride and 2-(naphthalen-2-yl)ethane-1-sulfonyl chloride.
Physical Properties
The physical properties of 2-(2-Naphthyl)ethanesulfonyl chloride are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClO₂S |
| Molecular Weight | 254.728 g/mol |
| Physical State | Solid |
| CAS Number | 104295-83-2 |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-(2-Naphthyl)ethanesulfonyl chloride. One reported method involves the use of phosphorus pentachloride (PCl₅) at 90°C, which affords the product in good yield (64%) . This approach typically involves the conversion of a corresponding sulfonic acid or its salt to the sulfonyl chloride.
The general reaction pathway for sulfonyl chloride synthesis often follows:
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Preparation of a sulfonic acid derivative from the corresponding hydrocarbon
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Conversion of the sulfonic acid to sulfonyl chloride using chlorinating agents
For naphthalene-based sulfonyl chlorides, the reaction typically starts with a naphthalene derivative that undergoes sulfonation followed by conversion to the sulfonyl chloride. In the specific case of 2-(2-Naphthyl)ethanesulfonyl chloride, the ethane linkage between the naphthalene ring and the sulfonyl group requires additional synthetic steps compared to direct ring sulfonation methods used for simpler compounds like 2-naphthalenesulfonyl chloride .
Reactivity and Chemical Transformations
The sulfonyl chloride functional group in 2-(2-Naphthyl)ethanesulfonyl chloride is highly reactive and can undergo various nucleophilic substitution reactions. This reactivity forms the basis for its utility in organic synthesis and pharmaceutical applications.
Key Reactions
The compound undergoes several important reactions:
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Sulfonamide Formation: Reaction with amines to form sulfonamides, which are important pharmaceutical intermediates.
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Sulfonate Ester Formation: Reaction with alcohols to form sulfonate esters, which can serve as good leaving groups in subsequent reactions.
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Sulfinic Acid Formation: Hydrolysis under mild conditions can lead to the corresponding sulfinic acid.
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Reduction Reactions: The sulfonyl chloride group can be reduced to form other sulfur-containing functional groups like thiols, as demonstrated in similar compounds .
These reactions make 2-(2-Naphthyl)ethanesulfonyl chloride a versatile building block in organic synthesis.
Applications
Pharmaceutical Applications
2-(2-Naphthyl)ethanesulfonyl chloride plays a significant role in pharmaceutical synthesis, particularly in the development of sulfonamide-based drugs. Sulfonamides represent an important class of compounds with various therapeutic applications, including:
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Antimicrobial Agents: Sulfonamide derivatives are known for their antibacterial properties.
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Enzyme Inhibitors: Many sulfonamide-containing compounds act as enzyme inhibitors in biological systems.
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Anti-inflammatory and Analgesic Agents: Certain sulfonamides exhibit anti-inflammatory and pain-relieving properties.
The 2-naphthyl moiety in this compound can enhance lipophilicity and potentially influence the pharmacokinetic properties of resulting drug candidates.
Organic Synthesis Applications
In organic synthesis, 2-(2-Naphthyl)ethanesulfonyl chloride serves as a valuable reagent for:
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Introduction of Sulfonyl Groups: The compound is used to introduce sulfonyl functionality into various molecules, which can alter their chemical and biological properties.
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Protecting Group Chemistry: Sulfonamides derived from this compound can serve as protecting groups for amines in multistep syntheses.
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Preparation of Sulfonate Esters: These esters are useful synthetic intermediates as they contain good leaving groups for nucleophilic substitution reactions.
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Synthesis of Heterocycles: The compound has been utilized in the preparation of heterocyclic compounds, which are prevalent in medicinal chemistry.
Chemical Biology Applications
In chemical biology, sulfonyl chlorides like 2-(2-Naphthyl)ethanesulfonyl chloride can be used for:
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Protein Modification: Selective labeling of specific amino acid residues in proteins.
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Affinity Labeling: Development of probes for studying biological interactions.
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Cross-linking Agents: Creation of molecular bridges between biomolecules.
Comparison with Related Compounds
It is instructive to compare 2-(2-Naphthyl)ethanesulfonyl chloride with structurally related compounds to understand the impact of structural variations on physical properties and reactivity.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| 2-(2-Naphthyl)ethanesulfonyl chloride | C₁₂H₁₁ClO₂S | 254.728 | 2-Naphthyl position with ethane linker | 104295-83-2 |
| 2-(1-Naphthyl)ethanesulfonyl chloride | C₁₂H₁₁ClO₂S | 254.73 | 1-Naphthyl position with ethane linker | 104296-63-1 |
| 2-Naphthalenesulfonyl chloride | C₁₀H₇ClO₂S | 226.68 | Direct attachment to 2-position without ethane linker | 93-11-8 |
The positional isomerism between 2-(2-Naphthyl)ethanesulfonyl chloride and 2-(1-Naphthyl)ethanesulfonyl chloride can influence reactivity and physical properties. The 1-naphthyl isomer has a melting point of approximately 50°C and exhibits characteristic crystalline properties.
The presence of the ethane linker in both 2-(2-Naphthyl)ethanesulfonyl chloride and 2-(1-Naphthyl)ethanesulfonyl chloride distinguishes them from 2-naphthalenesulfonyl chloride, which has the sulfonyl chloride group directly attached to the naphthalene ring. This structural difference affects their reactivity patterns and applications in organic synthesis.
Biological Activity and Medicinal Chemistry
Compounds containing the 2-naphthyl moiety often exhibit biological activity due to favorable interactions with biological targets. While specific data on the biological activity of 2-(2-Naphthyl)ethanesulfonyl chloride itself is limited, related naphthyl-containing compounds have demonstrated significant pharmacological properties.
For instance, tetrahydro-2-naphthyl triazolopyrimidines have shown potent and selective antimalarial activity by targeting Plasmodium falciparum dihydroorotate dehydrogenase . The structural similarity suggests that derivatives of 2-(2-Naphthyl)ethanesulfonyl chloride might also possess interesting biological properties.
The 2-naphthyl group is known to enhance lipophilicity and potentially improve membrane permeability of drug candidates. When incorporated into drug molecules, this moiety can influence:
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Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion profiles
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Binding Affinity: Interactions with hydrophobic pockets in biological targets
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Metabolic Stability: Resistance to oxidative metabolism in certain positions
Industrial Applications
In industrial settings, 2-(2-Naphthyl)ethanesulfonyl chloride finds applications in:
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Production of Specialty Chemicals: It serves as an intermediate in the synthesis of various specialty chemicals.
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Polymer Chemistry: Used in the preparation of specialty polymers where the naphthyl group can impart specific properties such as thermal stability or photoreactivity.
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Surface-Active Agents: Derivatization can lead to compounds useful as surfactants or dispersants.
Analytical Methods
Several analytical methods can be employed for the characterization and purity determination of 2-(2-Naphthyl)ethanesulfonyl chloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information.
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Infrared Spectroscopy (IR): The S=O stretching vibrations of the sulfonyl group appear as strong bands in the IR spectrum.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation from related compounds.
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Elemental Analysis: Confirms the elemental composition matching the theoretical values.
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